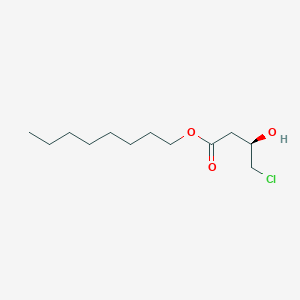

Octyl (3R)-4-chloro-3-hydroxybutanoate

Description

Significance of Chiral Synthons in Pharmaceutical and Fine Chemical Industries

Chiral synthons, or chiral building blocks, are stereochemically pure molecules that serve as starting materials for the synthesis of more complex, single-enantiomer drugs. nih.govscbt.com The use of chiral synthons is crucial because the two enantiomers of a chiral drug can have markedly different effects on the body. researchfloor.orgnih.gov One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even cause harmful side effects, as exemplified by the thalidomide tragedy. pharmabiz.comresearchfloor.org

The increasing demand for enantiomerically pure drugs has driven the development of advanced methods in asymmetric synthesis, which aims to selectively produce a single enantiomer. researchfloor.orgpharmtech.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of understanding and controlling stereochemistry in drug development. pharmabiz.comnih.gov This focus on single-enantiomer drugs can lead to higher potency, lower dosages, and a reduced risk of adverse reactions, ultimately improving patient safety and treatment outcomes. pharmabiz.com

Overview of Chiral 4-Chloro-3-hydroxybutanoate Derivatives as Versatile Intermediates

Within the vast library of chiral synthons, chiral 4-chloro-3-hydroxybutanoate derivatives have emerged as highly versatile intermediates in organic synthesis. nih.govgoogle.com These compounds possess multiple functional groups and a stereogenic center, making them valuable precursors for a wide range of pharmaceuticals and other fine chemicals. sigmaaldrich.comchemimpex.com

The synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate, for instance, has been achieved through microbial reduction processes. nih.gov Various yeast strains have been shown to effectively reduce ethyl 4-chloroacetoacetate to the desired chiral alcohol. nih.gov Furthermore, alcohol dehydrogenases (ADHs) have been instrumental in the asymmetric synthesis of compounds like ethyl (S)-4-chloro-3-hydroxybutyrate, a key intermediate for several important drugs. acs.orgchemicalbook.com

Focus of the Research Outline: Octyl (3R)-4-chloro-3-hydroxybutanoate within this Context

This article will focus specifically on This compound , a particular derivative within the chiral 4-chloro-3-hydroxybutanoate family. While much of the literature centers on the ethyl ester derivatives, the octyl ester presents unique properties and potential applications that warrant a detailed investigation.

The synthesis of this compound can be accomplished through methods such as the stereoselective reduction of γ-chloroacetoacetic octyl ester using baker's yeast (Saccharomyces cerevisiae). prepchem.com This process yields the desired (3R)-enantiomer, a valuable chiral building block.

The following sections will delve into the specific chemical and physical properties, synthesis methodologies, and analytical techniques relevant to this compound, providing a comprehensive overview of this important chiral synthon.

Structure

3D Structure

Properties

CAS No. |

86728-99-6 |

|---|---|

Molecular Formula |

C12H23ClO3 |

Molecular Weight |

250.76 g/mol |

IUPAC Name |

octyl (3R)-4-chloro-3-hydroxybutanoate |

InChI |

InChI=1S/C12H23ClO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h11,14H,2-10H2,1H3/t11-/m1/s1 |

InChI Key |

YWUCLFSFZIBCGK-LLVKDONJSA-N |

Isomeric SMILES |

CCCCCCCCOC(=O)C[C@H](CCl)O |

Canonical SMILES |

CCCCCCCCOC(=O)CC(CCl)O |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for Octyl 3r 4 Chloro 3 Hydroxybutanoate

Biocatalytic Approaches to Chiral Alcohol Production

Biocatalysis has emerged as a powerful tool for producing chiral alcohols with high enantiomeric purity. nih.gov These enzymatic reactions offer significant advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and stereo-selectivity), mild operating conditions, and reduced environmental impact. mdpi.comtudelft.nl The primary approach for synthesizing chiral hydroxybutanoates involves the stereoselective reduction of a prochiral ketone precursor, octyl 4-chloro-3-oxobutanoate.

Enzymatic reduction of ketones is a cornerstone of biocatalysis for producing chiral alcohols. This strategy relies on oxidoreductase enzymes, which catalyze the transfer of a hydride from a cofactor to the carbonyl group of the substrate. nih.gov For the synthesis of the 4-chloro-3-hydroxybutanoate backbone, the most crucial enzymes are carbonyl reductases, which exhibit remarkable stereocontrol.

Carbonyl reductases (E.C. 1.1.1.x) are nicotinamide (B372718) cofactor-dependent enzymes, typically utilizing NADPH or NADH to reduce aldehydes and ketones to their corresponding alcohols. nih.gov The asymmetric reduction of the ketone precursor is one of the most promising methods for producing the desired (R)- or (S)-enantiomer of 4-chloro-3-hydroxybutanoate with high optical purity. mdpi.com

Enzymatic Reduction Strategies

Application of Carbonyl Reductases

Screening and Characterization of Specific Reductases

The successful synthesis of a specific stereoisomer depends on the selection of an appropriate enzyme. Extensive screening of microorganisms and recombinant enzymes has been performed to identify reductases with high activity and selectivity toward the analogous substrate, ethyl 4-chloro-3-oxobutanoate (COBE). nih.govresearchgate.net These studies provide a strong foundation for identifying candidate enzymes for the synthesis of the octyl ester.

Researchers have identified numerous effective carbonyl reductases from various microbial sources. For instance, a robust NADPH-dependent carbonyl reductase (CSCR1) from Cylindrocarpon sclerotigenum was found to catalyze the reduction of COBE to the corresponding (S)-alcohol with over 99% enantiomeric excess (e.e.). nih.gov Another study constructed a stereoselective carbonyl reductase toolbox and identified a robust enzyme, BgADH3, from Burkholderia gladioli, which exhibited excellent activity and enantioselectivity for producing the (R)-isomer of the ethyl ester. nih.gov Enzymes from sources such as Candida magnoliae and Pichia stipitis have also been successfully used to synthesize the (S)-enantiomer. nih.govtudelft.nl

The characterization of these enzymes typically involves determining optimal pH, temperature, cofactor dependency, and kinetic parameters. For example, the reductase from Cylindrocarpon sclerotigenum was found to be NADPH-dependent and showed a narrow substrate specificity. nih.gov Often, these enzymes are co-expressed with a second enzyme, such as glucose dehydrogenase (GDH), to create an efficient cofactor regeneration system, making the process more economically viable. mdpi.comnih.gov

Below is a table summarizing the characteristics of various reductases that have been successfully applied in the synthesis of the widely studied ethyl ester, illustrating the types of enzymes that could be screened for activity on the octyl ester.

| Enzyme Source | Target Enantiomer (of Ethyl Ester) | Cofactor | Optimal pH | Optimal Temp. | Achieved e.e. (%) |

| Burkholderia gladioli (BgADH3) | (R)-CHBE | NADPH | 6.5 | 30 °C | 99.9 |

| Candida parapsilosis (CpSADH) | (R)-ECHB | NADH | - | - | >99 |

| Cylindrocarpon sclerotigenum (CSCR1) | (S)-alcohol | NADPH | - | - | >99 |

| Pichia stipitis | (S)-CHBE | NADH | - | - | >99 |

| Candida magnoliae (S1) | (S)-CHBE | NADP+ | - | - | 100 |

Data derived from studies on ethyl 4-chloro-3-oxobutanoate. nih.govresearchgate.netnih.govnih.govtudelft.nl

Mechanistic Insights into Reductase-Mediated Stereocontrol

The high stereoselectivity of carbonyl reductases arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site. The substrate (the prochiral ketone) is oriented in a highly specific manner relative to the nicotinamide cofactor (NAD(P)H). This fixed orientation ensures that the hydride ion from the cofactor is delivered to only one face of the carbonyl group, leading to the formation of a single stereoisomer of the alcohol product.

This principle, known as Prelog's rule, provides a general framework for predicting the stereochemical outcome of many reductase-catalyzed reactions. The specific interactions—such as hydrogen bonds, hydrophobic interactions, and steric hindrance—between the substrate and the active site residues dictate which enantiomer is produced. While detailed mechanistic studies specifically for the reduction of octyl 4-chloro-3-oxobutanoate are not available, the principles derived from studies on similar substrates like COBE are directly applicable. mdpi.com The larger octyl group, compared to an ethyl group, would present different steric and hydrophobic properties, potentially influencing substrate binding and the catalytic efficiency of known reductases, necessitating specific screening and characterization for this particular substrate.

While carbonyl reductases are the most direct route, other enzyme classes can also be employed to achieve the desired chiral product.

Utilization of Other Enzyme Classes

Hydrolase-Mediated Microbial Resolution

Kinetic resolution is an alternative strategy that uses enzymes to separate a racemic mixture of chiral compounds. In this approach, a hydrolase, such as a lipase (B570770), selectively catalyzes a reaction on one of the two enantiomers in a racemic mixture of octyl 4-chloro-3-hydroxybutanoate, leaving the other enantiomer unreacted and thus resolved.

For example, studies on the racemic ethyl ester have shown that lipase-catalyzed resolution via aminolysis can be highly effective. researchgate.net In one such study, Novozym 435, a lipase, was found to exhibit high activity and enantioselectivity for the ammonolysis of racemic ethyl 4-chloro-3-hydroxybutanoate. The enzyme selectively converted the (S)-enantiomer into an amide, leaving the desired (R)-enantiomer with an enantiomeric excess value of 99% at a conversion of 57.7%. researchgate.net This method demonstrates the potential of hydrolases to produce the (R)-enantiomer, and a similar screening process could identify lipases or other hydrolases effective for resolving the racemic octyl ester.

Lipase-Catalyzed Reactions

Lipases, a class of hydrolase enzymes, are versatile biocatalysts capable of catalyzing esterification, transesterification, and aminolysis reactions, often with high enantioselectivity. In the context of producing enantiomerically pure 4-chloro-3-hydroxybutanoate esters, lipases are primarily employed in the kinetic resolution of racemic mixtures.

One notable method is the lipase-catalyzed resolution of racemic ethyl 4-chloro-3-hydroxybutanoate (CHBE) through aminolysis to produce (R)-4-chloro-3-hydroxybutanoate. researchgate.net The screening of various lipases is a critical first step in developing an efficient process. Studies have identified Novozym 435, an immobilized Candida antarctica lipase B, as demonstrating superior activity and enantioselectivity for this transformation. researchgate.net The choice of solvent also significantly impacts the reaction, with 1,4-dioxane (B91453) being identified as an optimal medium. researchgate.net Further optimization of reaction parameters, such as temperature, is crucial, with studies indicating an optimal temperature of 30°C for this specific enzymatic resolution. researchgate.net

Table 1: Lipase-Catalyzed Resolution of Ethyl 4-chloro-3-hydroxybutanoate

| Parameter | Optimal Condition/Finding | Reference |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | researchgate.net |

| Reaction Type | Ammonolysis for kinetic resolution | researchgate.net |

| Optimal Solvent | 1,4-dioxane | researchgate.net |

| Optimal Temperature | 30°C | researchgate.net |

Cofactor Regeneration Systems in Enzymatic Bioreductions

The asymmetric reduction of a prochiral ketone, such as octyl 4-chloro-3-oxobutanoate, to the corresponding chiral alcohol requires a nicotinamide cofactor, typically NADPH or NADH. Given the high cost of these cofactors, their stoichiometric use is economically prohibitive for large-scale synthesis. Therefore, efficient in situ cofactor regeneration systems are essential for the viability of these enzymatic bioreductions.

Glucose Dehydrogenase-Coupled Systems

A widely adopted and highly effective method for cofactor regeneration is the use of a coupled enzyme system involving glucose dehydrogenase (GDH). acs.orgresearchgate.net GDH catalyzes the oxidation of glucose to gluconic acid, with the concomitant reduction of NADP⁺ to NADPH or NAD⁺ to NADH. nih.govnih.gov This regenerated cofactor is then utilized by a primary reductase enzyme for the stereoselective reduction of the ketoester substrate.

This system has been successfully implemented in various formats. For instance, recombinant Escherichia coli cells have been engineered to co-express both a carbonyl reductase and a GDH from Bacillus subtilis or Bacillus megaterium. nih.govnih.gov This co-expression strategy creates a self-sufficient whole-cell catalyst. In one study, E. coli co-expressing a reductase from Saccharomyces cerevisiae (YDL124W) and Bacillus subtilis GDH was used to produce ethyl (S)-4-chloro-3-hydroxybutanoate exclusively. nih.gov Similarly, a system co-expressing a carbonyl reductase from Pichia stipitis and a GDH from Bacillus megaterium in E. coli demonstrated high efficiency. nih.gov

The use of two co-existing recombinant E. coli strains, one expressing an NADPH-dependent aldehyde reductase and the other expressing GDH, has also proven effective for producing ethyl (R)-4-chloro-3-hydroxybutanoate, achieving a 90.5% yield and 99% enantiomeric excess (e.e.). nih.gov The efficiency of these systems can be further enhanced by conducting the biotransformation in a two-phase aqueous-organic solvent system, which can alleviate substrate and product inhibition. nih.govnih.govasm.org A notable example involved the production of 1,398 mM of (S)-CHBE in the organic phase of a water/n-butyl acetate (B1210297) system, with a molar yield of 90.7% and a total turnover number of 13,980. nih.gov

Table 2: Examples of Glucose Dehydrogenase-Coupled Systems

| Reductase Source | GDH Source | Host Organism | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Saccharomyces cerevisiae YDL124W | Bacillus subtilis | E. coli | (S)-ECHB | - | Exclusive (S)-form | nih.gov |

| Pichia stipitis | Bacillus megaterium | E. coli | (S)-CHBE | 90.7% | >99% | nih.gov |

| Aldehyde Reductase | Glucose Dehydrogenase | E. coli (two strains) | (R)-ECHB | 90.5% | 99% | nih.gov |

| Sporobolomyces salmonicolor Aldehyde Reductase | Glucose Dehydrogenase | Isolated Enzymes | (R)-ECHB | 95.4% | 86% | nih.govnih.govasm.org |

Isopropanol-Coupled Systems

An alternative to enzyme-coupled regeneration is a substrate-coupled system, where the oxidation of a sacrificial alcohol provides the reducing equivalents for cofactor regeneration. Isopropanol (B130326) (2-propanol) is a commonly used co-substrate for this purpose. An alcohol dehydrogenase (ADH) present in the biocatalyst oxidizes isopropanol to acetone, regenerating the NADH or NADPH required by the primary reductase.

This approach has been effectively used in the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate. Recombinant E. coli cells expressing a secondary alcohol dehydrogenase from Candida parapsilosis were utilized for the reduction of ethyl 4-chloroacetoacetate. nih.gov By using 2-propanol as the energy source to regenerate NADH, a high yield of 36.6 g/L of (R)-ECHB was achieved with an excellent enantiomeric excess of over 99% and a conversion yield of 95.2%, all without the external addition of NADH. nih.gov This demonstrates a simple and efficient method for cofactor recycling, avoiding the need for a second enzyme like GDH.

Whole-Cell Biotransformation Systems

Whole-cell biotransformations are often preferred for industrial applications as they eliminate the need for costly enzyme purification and provide a cellular environment where cofactors are naturally regenerated. A variety of microorganisms, both native and genetically engineered, have been employed for the stereoselective synthesis of octyl (3R)-4-chloro-3-hydroxybutanoate and related esters.

Engineered Microbial Strains for Enhanced Production

Genetic engineering has been instrumental in developing highly efficient and selective microbial catalysts. By overexpressing specific reductase enzymes in robust host organisms like Escherichia coli and Saccharomyces cerevisiae, production can be significantly enhanced.

Escherichia coli Transformants: E. coli is a favored host for its rapid growth and well-established genetic tools. Numerous studies have reported the successful expression of various carbonyl reductases in E. coli for the synthesis of 4-chloro-3-hydroxybutanoate esters. nih.govresearchgate.netresearchgate.netnih.gov For instance, an NADPH-dependent aldehyde reductase gene from Sporobolomyces salmonicolor was cloned and expressed in E. coli, which, when coupled with GDH for cofactor regeneration, efficiently produced (R)-CHBE. researchgate.netresearchgate.net Similarly, a robust carbonyl reductase from Burkholderia gladioli co-expressed with GDH in E. coli enabled the complete conversion of 1200 mmol of the substrate to (R)-CHBE with 99.9% e.e. nih.govresearchgate.net

Saccharomyces cerevisiae (Baker's Yeast): Baker's yeast is a well-known biocatalyst for asymmetric reductions. arkat-usa.orgacgpubs.org Specific reductases from S. cerevisiae, such as YDL124W, YOR120W, and YOL151W, have shown high activity towards ethyl 4-chloro-3-oxobutanoate. nih.govelsevierpure.com Notably, these enzymes exhibit different stereoselectivities; YDL124W produces the (S)-enantiomer exclusively, while YOR120W and YOL151W yield the (R)-form. nih.govelsevierpure.com The presence of additives like allyl bromide or allyl alcohol can further control the enantioselectivity of the reduction, achieving 90-97% e.e. for both enantiomers. arkat-usa.org

Candida species: Yeasts from the Candida genus are also potent biocatalysts. Candida parapsilosis contains stereospecific carbonyl reductases and alcohol dehydrogenases that have been applied to the synthesis of chiral alcohols. rsc.orgamazonaws.comresearchgate.netnih.gov Recombinant E. coli expressing a secondary alcohol dehydrogenase from C. parapsilosis has been used to produce (R)-ECHB with over 99% e.e. nih.gov Candida magnoliae has been shown to accumulate up to 90 g/L of (S)-CHBE with 96.6% e.e., which could be increased to 99% e.e. by heat treatment of the cells. nih.govnih.gov

Sporobolomyces salmonicolor: This yeast is a source of a novel NADPH-dependent aldehyde reductase that catalyzes the asymmetric reduction of β-keto acid esters. nih.govnih.govasm.orgoup.com This enzyme system has been used to produce ethyl (R)-4-chloro-3-hydroxybutanoate with 86% e.e. and a molar yield of 95.4%. nih.govnih.govasm.org

Lactobacillus kefiri: This bacterium possesses alcohol dehydrogenases that are useful for the enantioselective reduction of various ketones. psu.eduresearchgate.net While conversions with whole cells can sometimes result in lower enantiomeric excess compared to isolated enzymes, Lactobacillus species are notable for containing (R)-specific ADHs, expanding the toolbox for producing specific enantiomers. psu.edunih.gov

Table 3: Microbial Strains in the Synthesis of Chiral 4-chloro-3-hydroxybutanoate Esters

| Microbial Strain | Key Enzyme/System | Product Enantiomer | Achieved e.e. | Achieved Yield/Titer | Reference |

| E. coli (recombinant) | Burkholderia gladioli Carbonyl Reductase + GDH | (R) | 99.9% | 1101.6 mmol | nih.govresearchgate.net |

| Saccharomyces cerevisiae | YDL124W reductase | (S) | Exclusive (S)-form | - | nih.govelsevierpure.com |

| Candida magnoliae | Endogenous reductases | (S) | 99% | 90 g/L | nih.gov |

| Sporobolomyces salmonicolor | Aldehyde reductase + GDH | (R) | 86% | 95.4% | nih.govnih.govasm.org |

| E. coli (recombinant) | Candida parapsilosis Secondary ADH | (R) | >99% | 36.6 g/L | nih.gov |

Process Optimization for Enhanced Enantioselectivity and Yield

To move from laboratory-scale synthesis to industrial production, rigorous process optimization is essential. Key strategies focus on improving reaction rates, final product concentration, yield, and enantiomeric purity while minimizing costs.

Biphasic Systems: The use of an aqueous/organic solvent biphasic system is a powerful technique to overcome challenges like low substrate solubility and product/substrate inhibition. nih.govnih.govasm.orgresearchgate.netresearchgate.net The organic phase acts as a reservoir for the substrate and sequesters the product, reducing its concentration in the aqueous phase and thereby minimizing toxic effects on the whole-cell catalyst. For example, in the reduction of ethyl 4-chloro-3-oxobutanoate using Aureobasidium pullulans, a biphasic system of phosphate (B84403) buffer and dibutylphthalate was found to be more efficient than a monophasic aqueous system, achieving a molar conversion of 94.5% and 97.7% e.e. researchgate.net Similarly, an n-butyl acetate-water diphasic system was highly effective in the reduction catalyzed by enzymes from Sporobolomyces salmonicolor. nih.govnih.govasm.org

Optimization of Reaction Conditions: The systematic optimization of physical and chemical parameters is crucial. This includes:

pH and Temperature: Biocatalytic activity is highly dependent on pH and temperature. For instance, the optimal temperature for the reduction by Aureobasidium pullulans was found to be 30°C and the optimal pH was 7.0. researchgate.net

Cofactor and Co-substrate Ratios: In systems with cofactor regeneration, the ratio of co-substrate (e.g., glucose) to the primary substrate is critical. An optimal glucose/substrate molar ratio of 3 was identified for one E. coli-based system. nih.govresearchgate.net

By carefully optimizing these parameters, researchers have been able to achieve very high product concentrations. For example, an optimized process using a robust reductase from Candida magnoliae expressed in E. coli allowed for the conversion of 3000 mM of substrate to (S)-CHBE with a yield >99.0% and an e.e. of >99.9% in 14 hours. nih.gov

Substrate Concentration Effects

However, high concentrations of keto ester substrates can lead to substrate inhibition or toxicity, which adversely affects the catalytic activity and stability of the enzymes or whole-cell biocatalysts. researchgate.net This phenomenon is well-documented for the reduction of the analogous ethyl 4-chloro-3-oxobutanoate (COBE), where high substrate levels can be detrimental to the microbial cells used for the transformation. researchgate.netnih.gov For instance, in the reduction of 2-octanone, a ketone with a similar carbon chain length, substrate inhibition is observed at concentrations above a certain threshold, leading to a decrease in reaction yield.

To mitigate these effects, a fed-batch strategy is often employed. This involves the gradual addition of the substrate to the reaction medium, which maintains a low, non-inhibitory concentration and allows for the conversion of significantly higher total amounts of substrate, ultimately leading to higher product concentrations. patsnap.com Another strategy involves the use of biphasic solvent systems or in situ product removal to lessen the inhibitory effects of both the substrate and the product. nih.gov

Table 1: Effect of Substrate Concentration on Biocatalytic Reduction of Ketones Data generalized from studies on analogous substrates like ethyl 4-chloro-3-oxobutanoate and 2-octanone.

| Substrate Concentration | Observed Effect | Rationale |

|---|---|---|

| Low | Reaction rate is proportional to concentration; low productivity. | Enzyme active sites are not saturated. ajpojournals.org |

| Optimal | Maximum reaction velocity (Vmax) is achieved. | Enzyme active sites are saturated. ajpojournals.org |

| High | Decreased reaction rate and enzyme deactivation. | Substrate inhibition and/or toxicity to the biocatalyst. researchgate.net |

pH and Temperature Optimization

The catalytic activity of enzymes is profoundly dependent on the pH and temperature of the reaction environment. researchgate.net Each enzyme possesses an optimal pH and temperature range at which it exhibits maximum activity. Deviations from these optima can lead to a significant reduction in reaction rate and, in extreme cases, irreversible denaturation of the enzyme. researchgate.net

For the biocatalytic reduction of keto esters, the optimal pH is often slightly acidic to neutral. For example, in the production of (R)-ethyl-4-chloro-3-hydroxybutanoate using an immobilized reductase, the optimal pH was found to be 6.0. researchgate.net Studies on other reductases for similar substrates have reported optimal pH values ranging from 6.5 to 7.0. researchgate.netnih.gov Maintaining the pH within the optimal range is crucial, as the ionization state of amino acid residues in the enzyme's active site, which is critical for substrate binding and catalysis, is pH-dependent. researchgate.net

Temperature optimization involves finding a balance between increasing the kinetic energy of molecules to enhance collision frequency and avoiding thermal denaturation of the enzyme. For many reductases used in the synthesis of chiral hydroxybutanoates, the optimal temperature typically lies between 30°C and 45°C. researchgate.netresearchgate.netnih.gov For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been optimized at 30°C, while an immobilized reductase for the same substrate showed an optimum temperature of 45°C. researchgate.netnih.gov

Table 2: Optimized pH and Temperature in Analogous Bioreductions

| Biocatalyst/Enzyme System | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|

| Immobilized S. cerevisiae Reductase | Ethyl 4-chloro-3-oxobutanoate | 6.0 | 45 | researchgate.net |

| Aureobasidium pullulans cells | Ethyl 4-chloro-3-oxobutanoate | 7.0 | 30 | nih.gov |

| Co-expressed E. coli with BgADH3 | Ethyl 4-chloro-3-oxobutanoate | 6.5 | 30 | patsnap.com |

Solvent Systems (e.g., Aqueous-Organic Biphasic Systems, Ionic Liquids)

The choice of solvent system is a powerful tool for optimizing the stereoselective synthesis of this compound. While many biocatalytic reactions are performed in aqueous media, the low solubility and potential instability or inhibitory effects of hydrophobic substrates like octyl 4-chloro-3-oxobutanoate necessitate alternative approaches. mdpi.comnih.gov

Aqueous-Organic Biphasic Systems: These systems consist of an aqueous phase containing the biocatalyst and a water-immiscible organic phase that serves as a reservoir for the hydrophobic substrate and a sink for the product. This setup offers several advantages:

It overcomes the low aqueous solubility of the substrate.

It reduces substrate and product inhibition by maintaining low concentrations in the aqueous phase where the enzyme resides. researchgate.netmdpi.com

It simplifies product recovery, as the desired ester is concentrated in the organic phase.

In a screening of organic solvents for the reduction of ethyl 4-chloro-3-oxobutanoate, octanol (B41247) was found to be highly effective, resulting in a product yield of 86.6% while maintaining excellent enantioselectivity (>99% ee). patsnap.com The success with octanol is particularly relevant as it is the alcohol moiety of the target molecule, suggesting that an aqueous-octanol biphasic system would be a highly suitable medium for the synthesis of the octyl ester. Other effective organic solvents include n-butyl acetate and dibutylphthalate. researchgate.netmatrix-fine-chemicals.com

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and are considered "designer solvents" due to their tunable properties. nih.gov They can be used as the sole solvent or as a co-solvent in biphasic systems. In the context of asymmetric synthesis, their use can lead to enhanced enzyme stability, activity, and enantioselectivity. For the reduction of ethyl 4-chloro-3-oxobutanoate, an aqueous/[bmim]PF6 (1-butyl-3-methylimidazolium hexafluorophosphate) biphase system proved effective, allowing for a high product concentration (up to 75.1 g/L) with excellent conversion (95.6%) and enantiomeric excess (98.5%). nih.gov Chiral ionic liquids can also act as the chiral source themselves when used in conjunction with certain catalysts.

Substrate Scope and Enantioselectivity for Octyl Esters

Reduction of γ-Chloroacetoacetic Octyl Ester Precursors

The direct precursor for this compound is octyl 4-chloro-3-oxobutanoate (also known as γ-chloroacetoacetic octyl ester). nih.gov The biocatalytic asymmetric reduction of this β-keto ester at the C3-carbonyl group yields the desired chiral alcohol. A wide array of microorganisms and their isolated enzymes (specifically carbonyl reductases or alcohol dehydrogenases) have demonstrated the ability to reduce the analogous ethyl 4-chloro-3-oxobutanoate with high conversion and enantioselectivity. nih.govnih.govscielo.br

Enzymes such as (S)-1-phenylethanol dehydrogenase (PEDH) have shown broad substrate specificity, effectively reducing a variety of β-keto esters. nih.gov The catalytic reaction involves the stereospecific transfer of a hydride ion from a cofactor, typically NADH or NADPH, to one of the prochiral faces of the ketone. Given that the primary site of enzymatic action is the keto-carbonyl group, and the octyl ester chain is relatively remote from this center, it is highly probable that enzymes proven to be effective for the ethyl ester will also accept the octyl ester as a substrate. The enzymatic reduction of various γ-keto esters to their corresponding optically active γ-hydroxy esters is a well-established strategy for producing valuable chiral synthons.

Comparison of Alkyl Ester Chain Length Effects on Enantioselectivity

The length of the alkyl ester chain in β-keto ester substrates can have a notable impact on both the reaction rate and the enantioselectivity of the biocatalytic reduction. While the reaction occurs at the ketone, the size and hydrophobicity of the ester group can influence how the substrate molecule orients itself within the enzyme's active site. psu.edu This positioning is critical for determining which face of the carbonyl is exposed to the hydride donor, thereby dictating the stereochemistry of the resulting alcohol product.

Studies on the reduction of various alkyl-3-oxobutanoates have shown that changes in the ester moiety can affect the stereochemical outcome. nih.gov For example, research on a series of β-keto esters with different substituents found that the structure of the ester group influenced the conversion to (R)- or (S)-hydroxyesters. psu.edu Generally, longer alkyl chains increase the molecule's hydrophobicity, which can enhance its partitioning into the enzyme's active site, potentially increasing the reaction rate. However, a very long or bulky chain might also cause steric hindrance, preventing an optimal fit and possibly reducing both the rate and the enantioselectivity. Therefore, while high enantioselectivity is often achieved for the ethyl ester, a systematic evaluation for the octyl ester is necessary to confirm the optimal biocatalyst and conditions.

Chemocatalytic Asymmetric Synthesis

Beyond biocatalysis, chemocatalytic methods offer powerful alternatives for the asymmetric synthesis of this compound. The most prominent of these is asymmetric transfer hydrogenation (ATH) of the corresponding keto ester precursor. This method typically employs transition metal catalysts, such as Ruthenium (Ru) or Rhodium (Rh), complexed with chiral ligands.

In ATH, a hydrogen donor like isopropanol or formic acid is used in place of molecular hydrogen (H₂). The chiral ligand environment around the metal center directs the hydride transfer to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. For instance, Ru(II)-catalyzed ATH has been successfully applied to the dynamic kinetic resolution of various β-substituted-α-keto esters, achieving high diastereo- and enantioselectivity. This demonstrates the potency of the methodology for structurally related compounds.

The development of chiral ligands is central to the success of this approach. Ligands based on chiral diamines and amino alcohols, often used in Noyori-type catalysts, are highly effective. Furthermore, the use of chiral ionic liquids as ligands in aqueous-phase ATH represents an innovative and "green" approach, facilitating catalyst recycling and often affording excellent yields and high enantioselectivities. psu.edu

Asymmetric Reduction of Keto-Precursors (general principles)

The fundamental principle behind the stereoselective synthesis of this compound from its corresponding β-keto ester, octyl 4-chloro-3-oxobutanoate, is the asymmetric reduction of the ketone group. This transformation introduces a new chiral center at the C-3 position. To achieve high enantioselectivity, the reducing agent must be able to differentiate between the two prochiral faces (the Re and Si faces) of the ketone's carbonyl group.

This differentiation is achieved by using a chiral catalyst or a biocatalyst. The catalyst forms a transient diastereomeric complex with the substrate, which lowers the activation energy for hydride addition to one of the carbonyl faces preferentially over the other. This results in the formation of one enantiomer of the alcohol product in excess. The efficiency of such a process is measured by the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer.

The asymmetric reduction of β-keto esters is a well-established strategy for producing chiral β-hydroxy esters. sioc-journal.cn These reactions can be broadly classified into two categories:

Catalytic Asymmetric Hydrogenation: This method typically employs a transition metal complex, such as Ruthenium, Rhodium, or Iridium, coordinated to a chiral ligand. researchgate.net The reaction uses molecular hydrogen (H₂) as the clean and economical reductant. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone substrate.

Catalytic Asymmetric Transfer Hydrogenation: In this variation, hydrogen is transferred to the substrate from a donor molecule, such as isopropanol or formic acid, mediated by a metal catalyst. researchgate.net This method often proceeds under milder conditions and does not require pressurized hydrogen gas.

Biocatalytic Reduction: This approach utilizes enzymes, specifically ketoreductases or alcohol dehydrogenases, to perform the reduction with high stereoselectivity. nih.gov These reactions often occur in aqueous media under mild conditions of temperature and pH. A key requirement is a system to regenerate the nicotinamide cofactor (NADH or NADPH) that is consumed during the reduction. nih.govnih.gov

While the principles are broadly applicable, the specific choice of catalyst, solvent, and reaction conditions is critical and must be optimized for each specific substrate, as the steric and electronic properties of the ester group (e.g., octyl vs. ethyl) can influence catalytic activity and selectivity.

Chiral Catalyst Development for Selective Octyl Ester Synthesis

The development of chiral catalysts for the asymmetric reduction of β-keto esters is a mature field of research, with a significant focus on the synthesis of short-chain alkyl esters (e.g., methyl, ethyl) due to their utility as pharmaceutical intermediates. nih.govtum.de However, specific research detailing the development and optimization of chiral catalysts exclusively for the synthesis of this compound is not extensively documented in the scientific literature.

Nonetheless, the principles derived from analogous systems are applicable. Ruthenium complexes featuring chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are among the most successful catalysts for the asymmetric hydrogenation of β-keto esters. sioc-journal.cnresearchgate.net These catalysts have demonstrated high activity and excellent enantioselectivity for a range of substrates.

The general catalytic cycle for a Ru-BINAP catalyst involves the coordination of the keto ester to the chiral metal center, followed by the heterolytic cleavage of H₂ and subsequent insertion of the carbonyl group into the Ru-H bond. The steric environment enforced by the chiral ligand dictates the facial selectivity of this insertion, leading to the preferential formation of one enantiomer.

Table 1: Representative Chiral Catalyst Systems for Asymmetric Hydrogenation of β-Keto Esters (Note: The following data are for analogous substrates like ethyl or methyl acetoacetate (B1235776) and illustrate the types of catalysts used in this field, as specific data for octyl 4-chloro-3-oxobutanoate is not readily available.)

| Catalyst System | Substrate Example | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|

| Ru/POP-BINAP | Methyl Acetoacetate | >99 | 97 | researchgate.net |

Chemoenzymatic Hybrid Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions into a single, efficient process. nih.gov This hybrid approach can leverage the high selectivity and mild reaction conditions of biocatalysts for key stereoselective steps, while utilizing robust chemical methods for other transformations that may be difficult to achieve enzymatically.

In the context of producing this compound, a chemoenzymatic strategy could involve several approaches. For instance, a chemical method could be used to synthesize the precursor, octyl 4-chloro-3-oxobutanoate, from simpler starting materials. The key stereoselective step—the reduction of the ketone—would then be performed using a highly selective enzyme, such as a ketoreductase or an alcohol dehydrogenase. researchgate.net Many such enzymes have been identified and engineered for the reduction of the closely related ethyl 4-chloro-3-oxobutanoate, often with excellent enantioselectivity (>99% e.e.). nih.govnih.govnih.gov

A common feature of these biocatalytic reductions is the need for cofactor regeneration. nih.gov Many successful processes employ a whole-cell system (e.g., recombinant E. coli or baker's yeast) that co-expresses the desired ketoreductase along with a second enzyme, such as glucose dehydrogenase (GDH). nih.gov The GDH oxidizes a cheap co-substrate like glucose to regenerate the NADPH or NADH consumed by the reductase, allowing the catalytic cycle to continue with only a small initial amount of the expensive cofactor.

While numerous studies have established highly efficient biocatalytic systems for producing the ethyl and methyl esters of 4-chloro-3-hydroxybutanoate, nih.govnih.govnih.govtum.deresearchgate.netmdpi.com specific chemoenzymatic pathways designed explicitly for the octyl ester are not prominently featured in the available research. However, the existing enzymatic toolbox could likely be adapted. The substrate specificity of many ketoreductases extends to β-keto esters with varying alkyl chain lengths, suggesting that enzymes active on the ethyl ester may also reduce the octyl ester, though potentially with different efficiency. researchgate.net An investigation would be required to screen for suitable enzymes and optimize the reaction conditions to accommodate the lower aqueous solubility and higher hydrophobicity of the octyl substrate.

Table 2: Examples of Biocatalytic Reduction of 4-chloro-3-oxobutanoate Esters (Note: This table presents data for the well-studied ethyl ester to illustrate the principles of the biocatalytic approach, as specific results for the octyl ester are not widely published.)

| Biocatalyst System | Substrate | Product | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| Recombinant E. coli (co-expressing reductase and GDH) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 94.1 | 91.7 | nih.gov |

| Aureobasidium pullulans | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 97 | 99.5 | tum.deresearchgate.net |

Advanced Reaction Engineering and Process Intensification

Enzyme Immobilization Techniques for Enhanced Biocatalytic Stability and Reusability

A critical factor in the economic viability of biocatalytic processes is the stability and reusability of the enzyme. Immobilization provides a robust solution by confining the enzyme to a solid support, which facilitates easy separation from the reaction mixture and allows for its repeated use.

For the production of related chiral chlorohydrins, such as ethyl (R)-4-chloro-3-hydroxybutanoate, various immobilization techniques have proven effective and are applicable to the synthesis of the octyl ester. One notable method involves the immobilization of the reductase enzyme onto magnetic microparticles. For instance, a Saccharomyces cerevisiae YOL151W reductase, expressed in E. coli, was successfully immobilized onto Ni(2+)-magnetic microparticles. nih.gov This technique allows for rapid recovery of the biocatalyst using a magnet, with recovery times as short as two minutes. nih.gov The immobilized enzyme also demonstrated favorable operational parameters, with an optimal temperature of 45°C and an optimal pH of 6.0. nih.gov Such magnetic nanoparticles typically have an average size of approximately 1 μm. nih.gov

Another approach involves the entrapment of enzymes within materials like polyvinyl alcohol (PVA) particles. This method is recognized for creating a stable and non-toxic microenvironment for the enzyme with low diffusional limitations. Covalent attachment to various supports is another powerful method that prevents enzyme leaching and can enhance thermal stability.

The choice of immobilization strategy can significantly impact the enzyme's performance. By providing a stable microenvironment, immobilization can protect the enzyme from potentially harsh reaction conditions, such as the presence of organic solvents used in biphasic systems.

Table 1: Comparison of Enzyme Immobilization Techniques

Immobilization Technique Support Material Example Key Advantages Relevant Findings His-tag Immobilization Ni(2+)-magnetic microparticles Rapid and easy catalyst recovery; High purity of immobilized enzyme. Recovery within 2 minutes using a magnet; optimal pH 6.0 and temperature 45°C for reductase activity. nih.gov Entrapment Polyvinyl alcohol (PVA) Low diffusional limitations; Biologically inert and non-toxic. Provides a stable microenvironment for the enzyme. Covalent Attachment Glutaraldehyde-activated beads Prevents enzyme leaching; Can increase thermal and operational stability. Creates a strong, stable link between the enzyme and the support.

Compound Names

Compound Name Octyl (3R)-4-chloro-3-hydroxybutanoate Ethyl (R)-4-chloro-3-hydroxybutanoate Ethyl 4-chloro-3-oxobutanoate Glucose n-Butyl acetate (B1210297) Octanol (B41247) Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) Nicotinamide adenine dinucleotide (NADH)

Synthetic Utility of Octyl 3r 4 Chloro 3 Hydroxybutanoate

Precursor in Chiral Auxiliary and Building Block Synthesis

The term "chiral auxiliary" refers to a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com While Octyl (3R)-4-chloro-3-hydroxybutanoate itself is more accurately described as a chiral building block, its derivatives serve functions analogous to chiral auxiliaries by providing the stereochemical control necessary for the synthesis of specific enantiomers of more complex molecules. sigmaaldrich.comresearchgate.net

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule. This compound is a prime example, offering a pre-existing stereocenter that can be elaborated upon. For instance, it is a precursor for the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid. nih.govgoogle.com The development of efficient synthetic routes to this and similar chiral compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate, has been a significant area of research, with biocatalysis emerging as a powerful tool for their production with high enantiomeric excess. nih.govnih.gov

| Precursor | Target Molecule | Synthetic Approach |

| This compound | L-carnitine | Chemical transformation |

| This compound | (R)-4-amino-3-hydroxybutyric acid | Chemical transformation |

| Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Biocatalytic asymmetric reduction |

Transformations to Key Chiral Intermediates

The strategic positioning of functional groups in this compound allows for its conversion into several key chiral intermediates.

Chiral 1,3-diols are important structural motifs found in numerous natural products and pharmaceuticals. nih.govnih.gov The reduction of the ester functionality of β-hydroxy esters, such as this compound, provides a direct route to chiral 1,3-diols. sctunisie.org This transformation is typically achieved using reducing agents like lithium aluminum hydride. The inherent chirality of the starting material ensures the production of enantiomerically pure diols. These diols are versatile intermediates that can be further modified to create a diverse range of complex molecules. researchgate.netresearchgate.net

The chlorohydrin moiety of this compound is readily converted into a chiral epoxide under basic conditions. This intramolecular cyclization proceeds via an SN2 mechanism, resulting in the formation of an epoxide with inversion of configuration at the carbon bearing the chlorine atom. Chiral epoxides are highly valuable intermediates due to the ring strain of the three-membered ring, which makes them susceptible to nucleophilic attack. researchgate.netyoutube.com

The ring-opening of these epoxides with a variety of nucleophiles is a powerful method for introducing new functional groups with stereocontrol. openstax.orgkhanacademy.orglibretexts.org Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide. In contrast, under acidic conditions, the attack may occur at the more substituted carbon. This regioselectivity allows for the synthesis of a wide range of β-substituted alcohols. researchgate.net

One of the most significant applications of this class of compounds is in the synthesis of statins, a class of cholesterol-lowering drugs. Ethyl (R)-4-cyano-3-hydroxybutanoate is a key chiral synthon for the side chain of Atorvastatin (Lipitor). nih.govresearchgate.netmdpi.com This intermediate can be prepared from ethyl (R)-4-chloro-3-hydroxybutanoate through a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion. researchgate.netresearchgate.net Enzymatic approaches have also been developed for this conversion, offering high selectivity and yield. google.com

The synthesis of Atorvastatin often involves the use of ethyl (R)-4-cyano-3-hydroxybutanoate as a starting material to construct the characteristic dihydroxy heptanoate (B1214049) side chain. mdpi.com

| Starting Material | Key Intermediate | Target Drug |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutanoate | Atorvastatin |

The versatility of this compound extends to the synthesis of chiral amines and amino acids. It is a known precursor for the synthesis of L-carnitine, a compound involved in fatty acid metabolism. google.compatsnap.com The synthesis involves the reaction of the corresponding (R)-4-chloro-3-hydroxybutyrate derivative with trimethylamine. google.com

Furthermore, this chiral building block can be converted to (R)-4-amino-3-hydroxybutyric acid (GABOB), a neurotransmitter. nih.govgoogle.com This transformation typically involves the displacement of the chloro group with an amino group, followed by hydrolysis of the ester.

Role in Convergent and Divergent Synthetic Pathways of Complex Molecules

This compound and its analogs are valuable components in both convergent and divergent synthetic strategies.

In a convergent synthesis , different fragments of a complex molecule are synthesized independently and then joined together at a late stage. The chiral intermediates derived from this compound can serve as one of these key fragments, bringing the required stereochemistry to the final product. The synthesis of Atorvastatin is an example of a convergent approach where the chiral side chain, derived from a 4-chloro-3-hydroxybutanoate ester, is coupled with the pyrrole (B145914) core of the molecule. nih.gov

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The multiple reactive sites on this compound allow it to be a starting point for divergent pathways. For example, the chiral epoxide derived from it can be reacted with a variety of nucleophiles to produce a range of different β-substituted alcohols, each of which can be further elaborated into different target molecules.

Analytical and Characterization Methodologies in Stereoselective Synthesis

Determination of Enantiomeric Excess and Optical Purity

The determination of enantiomeric excess (e.e.) is critical in stereoselective synthesis to quantify the purity of the desired enantiomer.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of a synthesized compound.

Future Directions and Emerging Research Avenues

Development of Novel Biocatalysts with Enhanced Performance and Broader Substrate Specificity

The quest for novel biocatalysts remains a central theme in the future of chiral butanoate synthesis. Researchers are actively exploring diverse microbial sources to identify new enzymes with inherent capabilities for producing Octyl (3R)-4-chloro-3-hydroxybutanoate and related compounds. The focus extends beyond mere identification to the characterization and enhancement of these biocatalysts for industrial applicability.

A significant area of development is the use of recombinant microorganisms. For instance, Escherichia coli is frequently engineered to express specific carbonyl reductases or alcohol dehydrogenases that exhibit high stereoselectivity. researchgate.netnih.govnih.gov Research has demonstrated the successful use of recombinant E. coli cells expressing reductases from sources like Candida magnoliae and Burkholderia gladioli for the asymmetric reduction of the precursor, ethyl 4-chloro-3-oxobutanoate (COBE), to its corresponding chiral alcohol. nih.govnih.gov

Enhancing the substrate specificity of these biocatalysts is another critical research avenue. While many enzymes show high efficiency for small ester substrates like ethyl or methyl esters, the expansion of substrate scope to include bulkier esters, such as octyl esters, is a key objective. This involves screening for enzymes that can accommodate larger acyl groups or engineering existing enzymes to broaden their substrate-binding pockets. Enzymes with broader substrate specificity would allow for a more flexible synthesis platform, capable of producing a variety of chiral butanoate esters. researchgate.netmdpi.com

| Biocatalyst Source | Target Reaction | Key Findings |

| Burkholderia gladioli CCTCC M 2012379 | Asymmetric reduction of COBE | A robust enzyme (BgADH3) with excellent activity and enantioselectivity for producing (R)-CHBE. nih.govresearchgate.net |

| Candida magnoliae | Asymmetric reduction of COBE | An NADH-dependent reductase (CmCR) with broad substrate specificity and excellent enantioselectivity. nih.gov |

| Candida parapsilosis IFO 1396 | Asymmetric reduction of ethyl 4-chloroacetoacetate | Recombinant enzyme (CpSADH) produced ethyl-(R)-4-chloro-3-hydroxybutanoate with 99% e.e. mdpi.com |

| Pichia stipitis | Asymmetric reduction of COBE | A carbonyl reductase co-expressed with a glucose dehydrogenase for cofactor regeneration, achieving high yield of (S)-CHBE. nih.gov |

Rational Design and Directed Evolution of Enzymes for Optimized Stereoselectivity and Activity

Beyond discovering new biocatalysts, the targeted modification of existing enzymes through rational design and directed evolution offers a powerful approach to optimize the synthesis of this compound. These protein engineering techniques aim to enhance key enzymatic properties such as stereoselectivity, activity, and stability. mpg.debohrium.com

Rational design involves using knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific amino acid substitutions. nih.gov By identifying key residues in the active site that interact with the substrate, researchers can introduce mutations to improve the enzyme's affinity and stereochemical control for the reduction of the prochiral ketone precursor. For example, modifying the size and hydrophobicity of the substrate-binding pocket can be used to favor the production of the desired (3R)-enantiomer. nih.gov

Directed evolution, in contrast, mimics the process of natural selection in the laboratory. nih.govcaltech.edu It involves generating large libraries of enzyme variants through random mutagenesis and then using high-throughput screening methods to identify mutants with improved properties. mpg.de This approach does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to dramatically increase the enantioselectivity and activity of various enzymes. bohrium.comnih.gov For the synthesis of chiral butanoates, directed evolution could be employed to evolve a reductase that not only exhibits perfect stereoselectivity for the (3R)-isomer but also demonstrates high activity towards the octyl ester precursor. caltech.edu

Chemoenzymatic Cascade Reactions for Streamlined Multistep Synthesis

A potential chemoenzymatic cascade for the synthesis of this compound could involve an initial chemical esterification of 4-chloro-3-hydroxybutanoic acid with octanol (B41247), followed by an in-situ enzymatic resolution or asymmetric reduction. Alternatively, a chemical catalyst could be used to generate the prochiral ketone precursor, which is then immediately reduced by a stereoselective biocatalyst present in the same reaction vessel.

The development of such cascades requires careful consideration of the compatibility of the chemical and enzymatic catalysts, as well as the reaction conditions (e.g., solvent, pH, temperature). Biphasic systems, where the chemical and enzymatic reactions occur in different phases, can be employed to prevent catalyst deactivation and facilitate product separation. researchgate.net The design of novel hybrid catalysts that combine both chemical and enzymatic functionalities on a single support is another exciting area of research.

Sustainable and Green Chemistry Aspects in Chiral Butanoate Production

The principles of green and sustainable chemistry are increasingly influencing the development of manufacturing processes for chiral chemicals. yale.eduresearchgate.net In the context of this compound production, future research will focus on developing environmentally benign and economically viable synthetic routes. researchgate.netrsc.org

The use of biocatalysts is inherently a green approach, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and are biodegradable. unipd.it To further enhance the sustainability of biocatalytic processes, researchers are exploring the use of whole-cell biocatalysts, which eliminates the need for costly and time-consuming enzyme purification. researchgate.netnih.gov Immobilization of enzymes or whole cells on solid supports is another key strategy, as it allows for easy catalyst recovery and reuse, thereby improving process economics. researchgate.net

The choice of solvent is another critical factor in green chemistry. The use of aqueous reaction media is preferred over volatile organic solvents. Biphasic systems, often employing a water-immiscible organic solvent to dissolve the substrate and product, can improve reaction efficiency and simplify product recovery. nih.govnih.gov The development of processes that use greener solvents, such as ionic liquids or supercritical fluids, is an active area of investigation. researchgate.net Furthermore, integrating in-situ product removal techniques, such as resin adsorption, can alleviate product inhibition and drive the reaction to completion, leading to higher product yields and concentrations. researchgate.net

| Green Chemistry Principle | Application in Chiral Butanoate Production |

| Use of Renewable Feedstocks | Biocatalytic routes can potentially start from biomass-derived precursors. researchgate.net |

| Atom Economy | Cascade reactions minimize the number of synthetic steps and reduce waste. nih.gov |

| Use of Catalysis | Biocatalysts (enzymes) and chemocatalysts offer high selectivity and efficiency. unipd.it |

| Benign Solvents and Auxiliaries | Preference for aqueous media or green solvents; biphasic systems for improved separation. nih.govnih.gov |

| Energy Efficiency | Biocatalytic reactions are often performed at ambient temperature and pressure. |

| Waste Prevention | In-situ product removal and catalyst recycling minimize waste generation. researchgate.net |

Computational Chemistry and Molecular Modeling in Reaction Mechanism Elucidation and Enzyme Design

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and engineering biocatalytic systems for the synthesis of chiral compounds. mdpi.com These methods provide detailed insights into enzyme structure, function, and dynamics at the atomic level, which can guide the design of more efficient and selective biocatalysts.

Molecular docking simulations can be used to predict how a substrate, such as the precursor to this compound, binds to the active site of an enzyme. mdpi.com This information can help to explain the observed stereoselectivity of the enzyme and identify key amino acid residues that can be targeted for mutation to improve performance.

Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the enzymatic reaction mechanism in detail. These calculations can elucidate the transition state of the reaction and provide insights into the factors that control the reaction rate and stereoselectivity. This fundamental understanding can then be used to rationally design enzymes with enhanced catalytic properties.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of enzymes and how it influences substrate binding and catalysis. nih.gov By understanding the dynamic behavior of an enzyme, researchers can identify regions that can be modified to improve stability or alter substrate specificity. The integration of these computational approaches with experimental techniques is a powerful strategy for accelerating the development of next-generation biocatalysts for the synthesis of this compound and other valuable chiral molecules.

Q & A

Q. What are the key considerations for synthesizing octyl (3R)-4-chloro-3-hydroxybutanoate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or enzymatic approaches. For example, carbonyl reductases (e.g., from E. coli) can selectively reduce 4-chloroacetoacetate derivatives to yield the (3R)-configuration. Key steps include:

-

Optimizing reaction conditions (pH, temperature, co-solvents) to enhance enzyme stability and activity.

-

Using NADH or NADPH cofactors regenerated via glucose dehydrogenase to ensure cost efficiency .

-

Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Example Protocol :

-

Substrate: Ethyl 4-chloroacetoacetate.

-

Biocatalyst: Recombinant E. coli expressing carbonyl reductase and glucose dehydrogenase.

-

Reaction: 30°C, pH 7.0, 24 hrs, with glucose for cofactor regeneration.

Q. How can the structure and purity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 4.1–4.3 ppm (ester -OCH₂), δ 1.6 ppm (hydroxy proton), and δ 3.5–3.7 ppm (chlorinated CH₂) confirm functional groups .

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~45 ppm (chlorinated carbon) .

- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₂H₂₁ClO₃: 248.1182 (M+H⁺). Deviations >5 ppm indicate impurities .

- Optical Rotation : Specific rotation [α]D²⁵ = +15° to +20° (neat) confirms (3R)-configuration .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~109°C) .

- Spill Management : Absorb with inert material (e.g., sand), dispose as halogenated waste .

- First Aid : Flush eyes/skin with water for 15 mins; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can biocatalytic processes be optimized for large-scale production of this compound?

- Methodological Answer :

- Immobilization Techniques : Encapsulate enzymes in alginate beads or covalent attachment to resins to enhance reusability (5–10 cycles with <20% activity loss) .

- Substrate Loading : Incremental feeding of 4-chloroacetoacetate octyl ester to minimize substrate inhibition.

- Scale-Up Metrics :

| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) |

|---|---|---|

| Space-Time Yield | 12 g/L/day | 8 g/L/day |

| Enzyme Efficiency | 90% ee | 85% ee |

Q. What strategies resolve contradictions in reported enantioselectivity of synthetic routes?

- Methodological Answer :

- Root Cause Analysis :

- Impurity Effects : Trace metals in chemical catalysts (e.g., Ru-BINAP) may reduce ee. Use chelating agents (e.g., EDTA) during purification .

- Solvent Polarity : Polar solvents (e.g., methanol) favor racemization; switch to toluene or THF for stereochemical stability .

- Comparative Studies :

| Method | ee (%) | Yield (%) |

|---|---|---|

| Chemical (Ru-BINAP) | 85 | 70 |

| Biocatalytic (E. coli) | 95 | 80 |

Q. How do structural modifications (e.g., ester chain length) impact the compound’s reactivity?

- Methodological Answer :

- Ester Group Effects :

| Ester Derivative | Hydrolysis Rate (k, h⁻¹) | Log P (Lipophilicity) |

|---|---|---|

| Methyl | 0.15 | 1.2 |

| Octyl | 0.02 | 3.8 |

- Longer chains (e.g., octyl) reduce hydrolysis rates, enhancing stability in hydrophobic environments .

- Chlorine Position : 4-Cl vs. 3-Cl substitution alters hydrogen-bonding capacity, affecting crystallization behavior .

Q. What analytical methods differentiate this compound from its diastereomers or regioisomers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.